Cas no 2170670-76-3 (ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate)
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-bromo-3-fluoro-, ethyl ester
- ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate
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- Inchi: 1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3
- InChI Key: BJTUQUWXNCMQGA-UHFFFAOYSA-N
- SMILES: C12=NC(C(OCC)=O)=C(F)N1C(Br)=CC=C2
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-100MG |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 100MG |
¥ 1,841.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-250MG |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 250MG |
¥ 2,943.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-500MG |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 500MG |
¥ 4,910.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-1G |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 1g |
¥ 7,359.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-5G |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 5g |
¥ 22,077.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-100mg |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 100mg |
¥1840.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-250mg |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 250mg |
¥2941.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-500mg |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 500mg |
¥4907.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-1g |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 1g |
¥7353.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0002-100.0mg |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2170670-76-3 | 95% | 100.0mg |
¥1840.0000 | 2025-04-11 |
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate Suppliers
ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate
Professional Introduction to Ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2170670-76-3)
Ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2170670-76-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazopyridine class, a heterocyclic structure that has been extensively studied for its potential biological activities. The presence of both bromo and fluoro substituents in its molecular framework enhances its utility as a versatile intermediate in the synthesis of more complex pharmacophores.
The chemical structure of Ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate consists of an imidazopyridine core, which is a fused ring system comprising an imidazole ring and a pyridine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for drug design. The carboxylate ester group at the 2-position and the bromo substituent at the 5-position provide reactive sites for further functionalization, while the fluoro group at the 3-position contributes to metabolic stability and binding affinity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from imidazopyridine derivatives. These compounds have shown promise in various pharmacological applications, including anticancer, antiviral, and anti-inflammatory therapies. The< strong>5-bromo and 3-fluoro substituents are particularly significant because they can modulate the pharmacokinetic properties of the molecule, enhancing its bioavailability and target specificity. For instance, the fluoro group is known to improve binding interactions with biological targets by increasing lipophilicity and reducing susceptibility to enzymatic degradation.
The synthesis of Ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The introduction of the bromo and fluoro groups is often achieved through halogenation reactions, which can be performed using established chemical methodologies. The final esterification step is crucial for achieving the desired functional group at the 2-position of the imidazopyridine core. This synthetic route has been optimized to ensure high yield and purity, making it suitable for industrial-scale production.
One of the most compelling aspects of Ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate is its potential as a building block for more complex drug candidates. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer progression. For example, studies have demonstrated that derivatives of this molecule can inhibit kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase), which are overexpressed in many tumor types. The< strong>bromo and fluoro substituents play a critical role in optimizing binding affinity and selectivity for these targets.
The impact of these structural features on biological activity has been further highlighted by recent computational studies using molecular modeling techniques. These studies have revealed that the< strong>5-bromo group enhances interactions with hydrophobic pockets in protein targets, while the< strong>3-fluoro group improves solubility and reduces off-target effects. Such insights have guided the design of next-generation inhibitors with improved pharmacological profiles.
In addition to its applications in oncology, Ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate has shown potential in other therapeutic areas. For instance, it has been used as a precursor in the synthesis of antiviral agents targeting RNA viruses. The ability to modify both bromo and fluoro positions allows for fine-tuning of molecular properties to achieve desired biological effects. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop innovative treatments.
The compound's stability under various storage conditions also adds to its practicality as a research chemical. Its ability to remain pure and reactive over extended periods ensures consistent performance in synthetic protocols and biological assays. This reliability is crucial for researchers who depend on high-quality intermediates to advance their projects.
The growing interest in< strong>Ethyl 5-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate underscores its significance in modern drug discovery. As new methodologies emerge for analyzing molecular interactions and designing targeted therapies, compounds like this will continue to play a pivotal role in developing next-generation pharmaceuticals. The combination of structural versatility and functional adaptability makes it an indispensable asset for any medicinal chemistry laboratory.
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